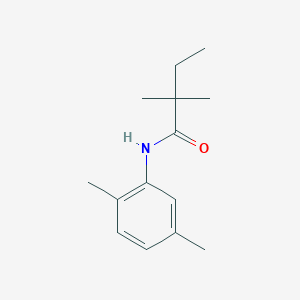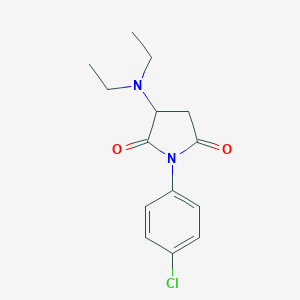
3-(4-Chlorophenyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. It is also known as CPP or 4-chloro-3-hydroxypyrazole. CPP has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in various fields. In pharmaceuticals, CPP has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agrochemicals, CPP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, CPP has been investigated for its potential applications in organic electronics, such as organic field-effect transistors.
Mecanismo De Acción
The mechanism of action of CPP is not fully understood, but it is believed to act on various targets in the body. In pharmaceuticals, CPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In agrochemicals, CPP has been shown to inhibit the activity of various enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects in the body. In pharmaceuticals, CPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In agrochemicals, CPP has been shown to inhibit plant growth and development, leading to herbicidal and fungicidal effects. In materials science, CPP has been investigated for its electronic properties, such as its ability to conduct electricity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPP in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using CPP include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on CPP. In pharmaceuticals, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders. In agrochemicals, further studies are needed to investigate its potential as a crop protection agent. In materials science, further studies are needed to investigate its potential applications in organic electronics. Additionally, further studies are needed to investigate the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPP in these fields.
Métodos De Síntesis
CPP can be synthesized using various methods, including the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
Propiedades
Nombre del producto |
3-(4-Chlorophenyl)-1H-pyrazol-5-ol |
|---|---|
Fórmula molecular |
C9H7ClN2O |
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
Clave InChI |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)
![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)




![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


